

# Comparative Analysis of Novel β-Lactamase Inhibitor Combinations Against ESBL-Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025



The rise of extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacterales represents a significant challenge in clinical practice, rendering many cephalosporins ineffective. The development of novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor (BL/BLI) combinations has provided crucial therapeutic alternatives. This guide provides a comparative overview of the in vitro activity of three prominent BL/BLI combinations—Ceftazidime-Avibactam, Meropenem-Vaborbactam, and Imipenem-Relebactam—against ESBL-producing strains, supported by experimental data and methodologies.

## In Vitro Activity Against ESBL-Producing Enterobacterales

The following table summarizes the minimum inhibitory concentrations (MIC) of various BL/BLI combinations against ESBL-producing Escherichia coli and Klebsiella pneumoniae. Lower MIC values indicate greater potency.



| Antibiotic<br>Combination  | Organism                           | MIC50 (μg/mL) | MIC9ο (μg/mL)     | Susceptibility (%)                                    |
|----------------------------|------------------------------------|---------------|-------------------|-------------------------------------------------------|
| Ceftazidime-<br>Avibactam  | E. coli (ESBL+)                    | ≤0.25         | 0.5               | 99.6 - 100%[1][2]                                     |
| K. pneumoniae<br>(ESBL+)   | 0.5                                | 1             | 99.1 - 100%[3][4] |                                                       |
| Meropenem-<br>Vaborbactam  | E. coli (ESBL+)                    | ≤0.06         | ≤0.06             | >99%[5]                                               |
| K. pneumoniae<br>(ESBL+)   | 0.12                               | 0.5           | >99%[6]           |                                                       |
| Imipenem-<br>Relebactam    | P. aeruginosa<br>(ESBL+)           | 4             | 16                | Potentiation observed, but MICs may remain high[7][8] |
| Ceftolozane-<br>Tazobactam | ESBL-producing<br>Enterobacterales | <0.5          | <0.5              | 99.1%[4]                                              |

Note: MIC<sub>50</sub> and MIC<sub>90</sub> represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility rates are based on established clinical breakpoints.

## Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is employed to determine the MIC of the antimicrobial agents against the bacterial isolates.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Activity of ceftazidime—avibactam against multidrug-resistance Enterobacteriaceae expressing combined mechanisms of resistance | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. journals.asm.org [journals.asm.org]
- 4. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar -PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of New β-Lactamase Inhibitor Combinations against blaNDM, blaKPC, and ESBL-Producing Enterobacteriales Uropathogens PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of meropenem-vaborbactam against different beta-lactamase producing Klebsiella pneumoniae and Escherichia coli isolates in Iran PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]



- 8. Activity of imipenem/relebactam against Pseudomonas aeruginosa producing ESBLs and carbapenemases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Novel β-Lactamase Inhibitor Combinations Against ESBL-Producing Strains]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b11930724#validation-of-bli-489-hydrate-s-activity-against-esbl-producing-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com